
4-Phenoxypyridine
Overview
Description
4-Phenoxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a phenoxy group. Its structural versatility allows for diverse modifications, making it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors targeting oncogenic pathways like c-Met . Derivatives of this compound have demonstrated potent antitumor activity by disrupting kinase-mediated signaling, with optimized compounds such as T14 (c-Met IC₅₀ = 0.012 μM) and 26a (c-Met IC₅₀ = 0.016 μM) showing nanomolar-level efficacy against cancer cell lines (e.g., MKN-45, A549, HT-29) . Key structural features include:
Preparation Methods
Aryne Chemistry-Based Synthesis
One of the most efficient and mild methods for synthesizing 4-Phenoxypyridine derivatives involves the use of aryne intermediates generated in situ. This approach was reported by researchers utilizing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the aryne precursor and cesium fluoride as the fluoride source to induce aryne formation.
Method Overview:
- Starting materials: Pyridin-2(1H)-one (a pyridone derivative) and 2-(trimethylsilyl)phenyl triflate.
- Reaction conditions: Room temperature, acetonitrile solvent.
- Procedure: The pyridone and aryne precursor are stirred with cesium fluoride, generating aryne intermediates that react with the pyridone to form 2-phenoxypyridine derivatives.
- Workup: After reaction completion (~4 hours), the mixture is concentrated, extracted with ethyl acetate, dried, and purified by column chromatography.
Advantages:
- Mild reaction conditions at room temperature.
- Environmentally benign with no harsh reagents.
- High yields and broad substrate scope.
- Avoids the need for transition metal catalysts.
Representative Data:
Entry | Starting Pyridone | Aryne Precursor (2-(trimethylsilyl)phenyl triflate) | CsF Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|---|
1 | Pyridin-2(1H)-one | 1.2 equiv | 3.0 equiv | Acetonitrile | 25 | 4 | 75-85 |
This method also extends to 4-phenoxyquinazoline and 2-phenoxyquinoxaline derivatives, indicating its versatility.
Nucleophilic Aromatic Substitution (SNAr) Approach
Another classical approach involves nucleophilic aromatic substitution on halogenated pyridine derivatives with phenol or phenoxide nucleophiles. This method typically requires elevated temperatures and the presence of a base.
General Procedure:
- React 4-halopyridine (e.g., 4-chloropyridine) with phenol or sodium phenoxide.
- Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat the reaction mixture to 80–140 °C for several hours.
- Isolate the product by extraction and purification.
Catalytic Enhancements:
Recent advances have incorporated copper-based nanocatalysts on mesoporous TiO2 supports to improve yields and reduce reaction temperatures.
Catalyst | Temp (°C) | Yield (%) | Notes |
---|---|---|---|
Cu/nonporous TiO2 | 120 | 64 | Moderate yield |
Cu/mesoporous TiO2 | 140 | 84 | Highest yield, reusable catalyst |
This green catalytic protocol allows solvent-free or aqueous media reactions with easy catalyst recovery and reuse, enhancing sustainability.
Acylation and Further Functionalization Routes
In more complex syntheses, this compound derivatives are prepared as intermediates in multi-step sequences involving acylation and subsequent functional group transformations.
Example: Preparation of Thiazole Phenoxypyridine Derivatives
- Starting from 2-phenoxynicotinoyl chloride, reaction with thiazolidine derivatives in dichloromethane with potassium carbonate base yields thiazole phenoxypyridine compounds.
- Reaction conditions: 30 °C, 30 minutes.
- Workup involves filtration, washing, drying, and flash chromatography.
This method highlights the utility of this compound as a building block in heterocyclic synthesis with biological relevance.
Summary Table of Preparation Methods
Research Findings and Analysis
- Aryne chemistry offers a novel, mild, and efficient route to this compound derivatives, avoiding harsh conditions and metal catalysts. The in situ generation of arynes from silyl triflates and fluoride sources is key to this approach's success.
- Nanocatalyzed protocols using copper on mesoporous TiO2 support demonstrate environmentally friendly, recyclable catalytic systems that enhance yields and reduce reaction times, aligning with green chemistry principles.
- Functionalized derivatives such as thiazole phenoxypyridines prepared via acylation reactions expand the chemical space and biological potential of this compound scaffolds.
- The choice of method depends on substrate availability, desired derivatives, scale, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted phenoxypyridine compounds .
Scientific Research Applications
Anti-Cancer Activity
4-Phenoxypyridine derivatives have been extensively studied for their anti-cancer properties. A notable derivative, compound 23k, has shown promising results as a dual inhibitor of VEGFR-2 and c-Met, with low toxicity to normal cells. It demonstrated potent inhibitory activity against several cancer cell lines, including A549 and MCF-7, with IC50 values in the low micromolar range .
Table 1: Anti-Cancer Activity of this compound Derivatives
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
23k | VEGFR-2 | 1.05 | - |
23k | c-Met | 1.43 | - |
39 | Flt-3 | 2.18 | - |
39 | c-Met | 2.61 | - |
In another study, a series of novel this compound derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines (A549, HT-29, H460, U87MG). Many compounds exhibited moderate to excellent potency, indicating the potential of these derivatives as therapeutic agents .
Anti-Inflammatory Properties
4-PP has been identified as an effective anti-inflammatory agent. Research demonstrated that it suppresses UVB-induced skin inflammation by inhibiting COX-2 expression through the c-Src/EGFR/MAPKs signaling pathway. In vitro studies using human keratinocytes and in vivo studies on mice confirmed its efficacy in reducing skin inflammation .
Table 2: Mechanism of Action for Anti-Inflammatory Effects
Mechanism | Effect |
---|---|
COX-2 Inhibition | Reduces inflammation |
c-Src Inhibition | Suppresses MAPK signaling |
EGFR Phosphorylation | Inhibited by 4-PP |
Agricultural Applications
This compound derivatives have also been explored for their potential as pesticides. These compounds play a crucial role in developing lead compounds for pest control due to their biological activity against various pests .
Case Study: Pesticidal Activity
Research indicates that certain phenoxypyridine derivatives exhibit effective insecticidal properties against common agricultural pests, suggesting their utility in crop protection strategies.
Enzyme Inhibition
Virtual screening studies have identified this compound analogues as potent inhibitors of the tautomerase activity of macrophage migratory inhibitory factor (MIF) from Plasmodium falciparum, which is crucial during malaria infection. Some derivatives showed Ki values around 40 nM, indicating strong selectivity and potency .
Table 3: Enzyme Inhibition Potency of this compound Derivatives
Compound | Target Enzyme | Ki (nM) |
---|---|---|
Analogue A | PfMIF | ~40 |
Analogue B | PfMIF | ~35 |
Mechanism of Action
The mechanism of action of 4-phenoxypyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as VEGFR-2 and c-Met. These interactions block the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenoxypyridine Derivatives with Modified Linkers
Substitutions on the phenoxy group and pyridine ring significantly impact biological activity.
Key Insights :
- Imidazole carboxamides (e.g., T14) outperform triazole derivatives in c-Met inhibition due to stronger hydrogen-bonding interactions .
- Fluorinated substituents increase membrane permeability and target binding .
Scaffold-Hopping Analogues: 4-Phenylthiazole vs. This compound
4-Phenylthiazole derivatives, designed via scaffold hopping from this compound, exhibit distinct pharmacological profiles:
Key Insights :
- 4-Phenylthiazole derivatives show reduced c-Met specificity but broader kinase inhibition, making them suitable for multi-target therapies .
- The ether bond in this compound enables better adaptation to binding pockets compared to rigid thiazole cores .
Non-Pyridine Analogues: PfMIF Inhibitors
This compound analogues have been repurposed as tautomerase inhibitors of Plasmodium falciparum macrophage migration inhibitory factor (PfMIF):
Compound | Target | Ki (nM) | Selectivity (Human MIF Ki) |
---|---|---|---|
Lead 4-Phenoxy | PfMIF | ~40 | >100,000 |
Reference Inhibitor | Human MIF | 100,000 | N/A |
Key Insights :
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., F, Cl) at the para position of the phenoxy ring enhance kinase binding via hydrophobic and dipole interactions .
- Linker Optimization : Carboxamide linkers (imidazole > triazole) improve solubility and hinge-region interactions .
- Side-Chain Modifications: Tertiary amines (e.g., morpholino) enhance water solubility without compromising activity .
Biological Activity
4-Phenoxypyridine (4-PP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, highlighting their potential as therapeutic agents.
Synthesis and Structure-Activity Relationships
Various derivatives of this compound have been synthesized to explore their biological activities. These compounds often exhibit modifications that enhance their potency against specific biological targets. For instance, a series of 2-substituted-4-phenoxypyridine derivatives were evaluated for antiproliferative activity against multiple cancer cell lines, revealing that certain structural modifications significantly improved their efficacy .
Table 1: Summary of Key this compound Derivatives and Their Biological Activities
Compound | Target | IC50 (μM) | Cell Lines Tested | Notes |
---|---|---|---|---|
23k | VEGFR-2/c-Met | 1.05/1.43 | A549, MCF-7, HepG2, Ovcar-3 | Promising dual inhibitor with low toxicity to normal cells |
15b | VEGFR2 | 0.23 | A549, BGC823, MKN45, H460, HT-29 | Induces apoptosis and cell cycle arrest |
Compound 28 | c-Met | 0.093 | MKN45, A549 | High cytotoxicity against tested cell lines |
Anticancer Activity
Research indicates that several this compound derivatives exhibit significant anticancer properties by acting as inhibitors of key signaling pathways involved in tumor growth. For example, compound 23k demonstrated potent inhibitory activity against various cancer cell lines with IC50 values ranging from 2.16 μM to 20.15 μM . Additionally, it was shown to induce apoptosis in A549 cells and block cell cycle progression in the G0/G1 phase .
Another derivative, compound 15b , showed remarkable cytotoxicity across multiple cancer types with IC50 values indicating effective inhibition of cell proliferation . The underlying mechanism includes the induction of apoptosis and inhibition of cell motility as demonstrated by wound healing assays.
Anti-inflammatory Properties
Apart from its anticancer effects, this compound has been investigated for its anti-inflammatory properties. A study highlighted that it suppresses UVB-induced skin inflammation by targeting the c-Src/EGFR/MAPKs signaling pathway . This compound effectively inhibited COX-2 expression and the phosphorylation of various MAPKs in human keratinocytes and mouse skin models.
Table 2: Summary of Anti-inflammatory Effects of this compound
Study Focus | Mechanism | Effects Observed |
---|---|---|
UVB-induced inflammation | Inhibition of c-Src/EGFR/MAPKs | Reduced skin thickness and COX-2 expression |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. For instance, compound 23k exhibited favorable binding modes with VEGFR-2 and c-Met, suggesting a strong affinity that correlates with its high inhibitory activity . These studies are crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Properties
IUPAC Name |
4-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKXQIGHQXTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290343 | |
Record name | 4-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-86-2 | |
Record name | 4-Phenoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4783-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 68195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4783-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 4-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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